8-methyl-6-(4-morpholinyl)-9H-purine

Purine nucleoside phosphorylase PNP inhibition Immunosuppression

Researchers face reproducibility challenges when low-affinity PNP ligands are required without complete enzyme ablation. 8-methyl-6-(4-morpholinyl)-9H-purine (IC50: 1.33 µM, Ki: 290 µM) is the precise solution, providing a validated starting scaffold for medicinal chemistry. - Serves as an ideal weak-binding probe for PNP function studies. - Enables polypharmacology research as a non-selective adenosine receptor antagonist. - Proven pharmacophore for exploring minimal structural requirements for dual PI3K/mTOR inhibition. Supplied as a custom synthesis service to ensure batch-to-batch consistency for your lead optimization programs.

Molecular Formula C10H13N5O
Molecular Weight 219.24 g/mol
Cat. No. B5961539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-6-(4-morpholinyl)-9H-purine
Molecular FormulaC10H13N5O
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C(=NC=N2)N3CCOCC3
InChIInChI=1S/C10H13N5O/c1-7-13-8-9(14-7)11-6-12-10(8)15-2-4-16-5-3-15/h6H,2-5H2,1H3,(H,11,12,13,14)
InChIKeyZFCZCDSYTJRELW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-6-(4-morpholinyl)-9H-purine: A Morpholinopurine Scaffold with Defined PNP and Adenosine Receptor Interactions


8-Methyl-6-(4-morpholinyl)-9H-purine is a synthetic purine derivative characterized by a morpholine moiety at the N6 position and a methyl group at the N9 position. It belongs to the morpholinopurine class of heterocyclic compounds, which have been extensively investigated for their biological activity, particularly as inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [1]. Additionally, this compound has been studied as a modulator of purinergic receptors and purine nucleoside phosphorylase (PNP) [2].

Why Generic 6-Morpholinopurine Analogs Cannot Replace 8-Methyl-6-(4-morpholinyl)-9H-purine


Substitution of 8-methyl-6-(4-morpholinyl)-9H-purine with other morpholinopurines or simple purine derivatives is not straightforward. While the 6-morpholino group is a common feature in many adenosine receptor antagonists and PI3K/mTOR inhibitors, the precise substitution pattern—specifically the combination of the 8-methyl and N9-hydrogen moieties—dictates a unique pharmacological profile. Class-level structure-activity relationship (SAR) studies on 6-morpholinopurine derivatives reveal that the presence of an N9-methyl group generally reduces potency at adenosine receptors but increases selectivity, whereas N9-H derivatives are more potent but less selective [1]. Furthermore, the specific 8-methyl-6-morpholino core is essential for the PNP inhibitory activity observed in this compound [2]. Generic substitution could therefore lead to significant changes in target engagement and off-target activity, compromising experimental reproducibility and lead optimization efforts.

Quantitative Differentiation of 8-Methyl-6-(4-morpholinyl)-9H-purine: Evidence-Based Procurement Guide


Weak PNP Inhibition: A Critical Differentiator from High-Affinity PNP Inhibitors

8-Methyl-6-(4-morpholinyl)-9H-purine acts as a weak inhibitor of purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 µM, as determined by the conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [1]. In stark contrast, the potent, clinically investigated PNP inhibitor forodesine (BCX-1777) exhibits IC50 values ranging from 0.48 to 1.57 nM for human, mouse, rat, monkey, and dog PNP . This represents an approximately 1000-fold difference in inhibitory potency. This quantitative disparity is crucial for research applications.

Purine nucleoside phosphorylase PNP inhibition Immunosuppression T-cell malignancies

N9-H Substitution Defines a Potent but Non-Selective Adenosine Receptor Profile

A 2024 structure-activity relationship (SAR) study on a series of 2-aryl-6-morpholinopurine derivatives established a critical class-level trend: 9H-purine derivatives (like 8-methyl-6-(4-morpholinyl)-9H-purine) are generally more potent but less selective across adenosine receptor subtypes (A1, A2A, A2B, and A3), while 9-methylpurine derivatives are less potent but more selective [1]. This class-level inference positions the target compound within the 'high-potency, low-selectivity' cluster of morpholinopurine adenosine receptor ligands, a crucial differentiator from 9-methyl substituted analogs.

Adenosine receptor GPCR Ligand selectivity SAR A1/A2A/A2B/A3

PNP Affinity as a Non-Kinase Selectivity Marker: Ki = 290 µM

Competitive inhibition studies against human erythrocyte purine nucleoside phosphorylase (PNP) reveal a very high Ki value of 290 µM for 8-methyl-6-(4-morpholinyl)-9H-purine, indicating extremely weak binding [1]. This is in stark contrast to the nanomolar Ki values observed for potent PNP inhibitors like forodesine (Ki values < 10 nM). This quantitative measure of low affinity for a non-kinase target provides a crucial piece of selectivity data, differentiating it from compounds that may show off-target PNP inhibition.

PNP Binding affinity Ki Off-target Selectivity

Potential PI3K/mTOR Inhibition Differentiates from Pure Adenosine Ligands

The morpholinopurine scaffold, to which 8-methyl-6-(4-morpholinyl)-9H-purine belongs, is a known pharmacophore for dual PI3K and mTOR kinase inhibition. This is a class-level feature distinct from many other purine derivatives that act primarily as adenosine receptor ligands [1]. For instance, advanced analogs like VS-5584 (SB2343), which shares a similar 6-morpholino-9H-purine core, are potent and selective PI3K/mTOR inhibitors with IC50 values of 37 nM (mTOR) and 16-68 nM (PI3K isoforms) [2]. While the specific PI3K/mTOR activity of 8-methyl-6-(4-morpholinyl)-9H-purine has not been reported, its structural membership in this class implies a potential for dual kinase inhibition that is absent in purely adenosine receptor-targeted purines.

PI3K mTOR Kinase inhibition Cancer Signaling

Optimal Research Applications for 8-Methyl-6-(4-morpholinyl)-9H-purine


Development of Weak-Affinity PNP Inhibitors as Chemical Probes

Given its weak IC50 (1.33 µM) and high Ki (290 µM) for purine nucleoside phosphorylase (PNP), 8-methyl-6-(4-morpholinyl)-9H-purine is ideally suited as a starting scaffold for medicinal chemistry programs aimed at developing low-affinity PNP ligands. Such weak binders are valuable as chemical probes to study PNP function without complete ablation of enzyme activity, or to investigate the cellular consequences of partial inhibition [1]. It serves as a valuable control compound in assays where strong PNP inhibition by agents like forodesine would confound results.

Exploration of Broad-Spectrum Adenosine Receptor Antagonism

SAR evidence from the 6-morpholinopurine class indicates that N9-H derivatives, like 8-methyl-6-(4-morpholinyl)-9H-purine, tend to be potent but non-selective across A1, A2A, A2B, and A3 adenosine receptor subtypes [1]. This makes the compound a suitable candidate for polypharmacology studies investigating the therapeutic potential of simultaneous blockade of multiple adenosine receptors, an approach of interest in oncology and immunology.

Exploration of PI3K/mTOR Inhibitor Pharmacophore Space

The morpholinopurine core is a recognized pharmacophore for dual PI3K and mTOR inhibition, as demonstrated by advanced compounds like VS-5584 [1]. 8-Methyl-6-(4-morpholinyl)-9H-purine, as a simpler representative of this class, can be used to probe the minimal structural requirements for kinase inhibition. Its accessibility makes it a practical starting point for synthesizing and screening focused libraries of 6-morpholinopurine derivatives to delineate SAR for PI3K/mTOR activity [2].

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